2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid
Overview
Description
The compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring. The “2,5-Bis(trifluoromethyl)” part suggests that there are two trifluoromethyl groups attached to the benzene ring at the 2nd and 5th positions .
Molecular Structure Analysis
The molecular structure of similar compounds consists of a benzene ring fused to an imidazole ring, with two trifluoromethyl groups attached at specific positions .Physical And Chemical Properties Analysis
Similar compounds have properties such as a specific molecular weight, melting point, and empirical formula .Scientific Research Applications
Catalysis and Organic Synthesis
One application of compounds related to 2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid is in catalysis. For example, derivatives of bis(trifluoromethyl)phenylboronic acids have been found highly effective as catalysts in dehydrative amidation processes between carboxylic acids and amines. This catalytic process is crucial for the synthesis of α-dipeptides, highlighting the importance of such compounds in peptide synthesis and organic chemistry (Wang, Lu, & Ishihara, 2018).
Material Science and Polymer Chemistry
In material science, compounds structurally related to 2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid have been utilized in the synthesis of fluorinated polyimides. These polymers exhibit low dielectric constants, high thermal stability, and excellent solubility in organic solvents, making them suitable for applications in electronic materials and as insulators in the semiconductor industry (Madhra, Salunke, Banerjee, & Prabha, 2002).
Medicinal Chemistry and Drug Design
While specific applications in medicinal chemistry for "2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid" itself are not detailed, related benzimidazole derivatives have been extensively explored for their biological activities. Benzimidazole compounds have shown potential as antimicrobial agents, with some derivatives demonstrating comparable or superior activity to reference drugs against bacteria and fungi. The antimicrobial efficacy of these compounds suggests their potential in the development of new therapeutic agents (Zhang, Lin, Rasheed, & Zhou, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,6-bis(trifluoromethyl)-1H-benzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6N2O2/c11-9(12,13)4-2-6-5(1-3(4)7(19)20)17-8(18-6)10(14,15)16/h1-2H,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDCVACGVNGQKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1N=C(N2)C(F)(F)F)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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